molecular formula C18H16N2O4 B3173546 7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 947019-00-3

7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B3173546
CAS RN: 947019-00-3
M. Wt: 324.3 g/mol
InChI Key: CGDYHMYTCATANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Quinoline Derivatives as Anticorrosive Agents

Quinoline derivatives, due to their high electron density and ability to form highly stable chelating complexes with surface metallic atoms, are extensively explored for their anticorrosive properties. These derivatives, particularly those with polar substituents like hydroxyl, methoxy, amino, and nitro groups, are effective in inhibiting metallic corrosion, which is fundamental in protecting industrial equipment and ensuring the longevity of metal structures (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Applications

Quinoline and its analogs, including quinazoline derivatives, have a rich history of pharmacological applications. They are key constituents in several antibiotics, antimalarials, and anticancer compounds. For instance, nemonoxacin, a novel C-8-methoxy nonfluorinated quinolone, has shown remarkable activity against a wide range of pathogens, highlighting the therapeutic potential of quinoline derivatives in addressing bacterial infections (Qin & Huang, 2014).

Role in Neuroprotection and Immunomodulation

Compounds related to quinoline and its derivatives play significant roles in neuroprotection and immunomodulation. For example, kynurenine pathway metabolites, which include quinolinic acid, a quinoline derivative, have been implicated in disorders of the central nervous system and are considered for their neuroprotective properties (Vámos et al., 2009). Additionally, tryptophan metabolites, engaging with quinoline pathways, have shown promise in improving immunity and inducing anti-inflammatory responses in livestock and poultry, which may translate into broader immunomodulatory applications (Bai et al., 2016).

properties

IUPAC Name

7-[(4-methoxyanilino)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-14-4-2-13(3-5-14)19-9-12-6-11-7-16-17(24-10-23-16)8-15(11)20-18(12)21/h2-8,19H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDYHMYTCATANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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